Mlck peptide

Calmodulin antagonism MLCK inhibition Smooth muscle pharmacology

MLCK peptide (CAS 135467-90-2) is the definitive tool for reversible, high-affinity calmodulin antagonism (Kd ~6 pM). Unlike ATP-competitive inhibitors (ML-7, ML-9) or low-potency CaM antagonists (W-7, IC50 51 µM), it sequesters CaM directly, blocking MLCK activation and IP3-induced Ca²⁺ release with >10⁷-fold greater potency. Its full reversibility upon washout enables paired ‘inhibited/recovered’ measurements in the same preparation, a design not feasible with irreversible small-molecule antagonists. For deconvoluting CaM-IP3R crosstalk, this peptide offers unmatched mechanistic clarity. Procure for reproducible, high-signal CaM-dependent studies.

Molecular Formula C96H156N32O19
Molecular Weight 2062.5 g/mol
CAS No. 135467-90-2
Cat. No. B1499305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMlck peptide
CAS135467-90-2
SynonymsLys-Arg-Arg-Trp-Lys-Lys-Ala-Phe-Ile-Ala-Val-Ser-Ala-Ala-Ala-Arg-Phe-Gly-NH2
MLCK peptide
Molecular FormulaC96H156N32O19
Molecular Weight2062.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C96H156N32O19/c1-10-53(4)76(93(147)117-58(9)81(135)127-75(52(2)3)92(146)126-73(51-129)91(145)116-55(6)78(132)113-54(5)77(131)114-56(7)79(133)118-67(37-25-43-108-94(102)103)87(141)124-70(83(137)112-50-74(101)130)46-59-28-13-11-14-29-59)128-90(144)71(47-60-30-15-12-16-31-60)123-80(134)57(8)115-84(138)65(35-20-23-41-98)120-85(139)66(36-21-24-42-99)122-89(143)72(48-61-49-111-64-34-18-17-32-62(61)64)125-88(142)69(39-27-45-110-96(106)107)121-86(140)68(38-26-44-109-95(104)105)119-82(136)63(100)33-19-22-40-97/h11-18,28-32,34,49,52-58,63,65-73,75-76,111,129H,10,19-27,33,35-48,50-51,97-100H2,1-9H3,(H2,101,130)(H,112,137)(H,113,132)(H,114,131)(H,115,138)(H,116,145)(H,117,147)(H,118,133)(H,119,136)(H,120,139)(H,121,140)(H,122,143)(H,123,134)(H,124,141)(H,125,142)(H,126,146)(H,127,135)(H,128,144)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t53-,54-,55-,56-,57-,58-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-/m0/s1
InChIKeyMMMXOBFFYZWVCS-JXUHZWNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLCK Peptide (CAS 135467-90-2): High-Affinity Calmodulin Antagonist and Smooth Muscle Contraction Modulator for Procurement in Kinase and Cell Signaling Research


MLCK peptide (CAS 135467-90-2) is a synthetic 18-amino acid peptide corresponding to the calmodulin (CaM)-binding domain of skeletal muscle myosin light chain kinase (MLCK) [1]. It functions as a high-affinity, fully reversible CaM antagonist, binding to CaM with a dissociation constant (Kd) in the low picomolar range (reported as 6 pM) . By sequestering CaM, it inhibits CaM-dependent activation of MLCK, thereby preventing phosphorylation of the myosin regulatory light chain and subsequent smooth muscle contraction . The peptide sequence is Lys-Arg-Arg-Trp-Lys-Lys-Ala-Phe-Ile-Ala-Val-Ser-Ala-Ala-Ala-Arg-Phe-Gly-NH₂, with a molecular formula of C₉₆H₁₅₆N₃₂O₁₉ and a molecular weight of 2062.47 g/mol .

Why MLCK Peptide (CAS 135467-90-2) Cannot Be Substituted with Alternative MLCK Inhibitors or Calmodulin Antagonists in Critical Research Assays


Direct substitution of MLCK peptide with other MLCK-targeting agents, such as small-molecule ATP-competitive inhibitors (e.g., ML-7, ML-9), substrate-competitive peptides (e.g., smMLCK peptide), or alternative CaM antagonists (e.g., W-7), introduces distinct and potentially confounding mechanistic biases. While some compounds inhibit the catalytic activity of MLCK by blocking ATP or substrate binding, MLCK peptide operates upstream by directly binding and sequestering the essential cofactor CaM [1]. This fundamental mechanistic divergence means that experimental outcomes cannot be reliably extrapolated across these classes; for example, a study using ML-7 (which targets the ATP-binding site of MLCK [2]) will not recapitulate the broader CaM-dependent signaling effects induced by MLCK peptide. Furthermore, the potency and selectivity profiles differ dramatically: MLCK peptide exhibits a Kd of ~6 pM for CaM , while the small-molecule CaM antagonist W-7 inhibits MLCK with an IC50 of 51 µM—a difference of over 8 million-fold in potency [3]. Substitution therefore risks both loss of signal due to insufficient potency and misinterpretation of mechanism due to divergent pathways. Procurement decisions must be guided by the specific experimental question—whether it is to broadly inhibit CaM-dependent pathways (MLCK peptide) or to selectively inhibit MLCK's catalytic activity (e.g., peptide 18)—as these reagents are not functionally interchangeable [1].

MLCK Peptide (135467-90-2) Procurement Guide: Quantitative Differential Performance versus Comparators in Calmodulin Antagonism, Smooth Muscle Relaxation, and IP3 Receptor Modulation


MLCK Peptide Binds Calmodulin with >8,500,000-Fold Higher Potency than the Small-Molecule Calmodulin Antagonist W-7

MLCK peptide (CAS 135467-90-2) exhibits exceptionally high affinity for calmodulin (CaM), with a reported dissociation constant (Kd) of 6 pM . In stark contrast, the widely used small-molecule CaM antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) inhibits MLCK with an IC50 of 51 µM [1]. This represents a potency difference exceeding 8.5 million-fold in favor of MLCK peptide. The extreme affinity of MLCK peptide enables complete sequestration of CaM at low nanomolar concentrations in vitro, whereas W-7 requires concentrations in the tens to hundreds of micromolar range, which can introduce off-target effects and cellular toxicity [1].

Calmodulin antagonism MLCK inhibition Smooth muscle pharmacology

MLCK Peptide Provides Fully Reversible Calmodulin Antagonism, Enabling Dynamic Washout Experiments Incompatible with Irreversible Inhibitors

MLCK peptide antagonizes calmodulin in a fully reversible manner [1]. This property is explicitly documented in studies examining its effects on inositol 1,4,5-trisphosphate (IP3) receptor (IP3R) function, where the peptide's inhibition of IP3-induced calcium release (IICR) is rapid and can be completely reversed upon washout [1]. In contrast, many small-molecule CaM antagonists, such as W-7, exhibit slower off-rates or can be functionally irreversible under certain experimental conditions [2]. This reversibility is a critical differentiator for experimental designs requiring temporal control of CaM activity.

Calmodulin antagonism Reversible inhibition IP3 receptor Calcium signaling

MLCK Peptide Uniquely Modulates IP3 Receptor Binding Affinity, a Property Not Shared by Catalytic MLCK Inhibitors Like Peptide 18

MLCK peptide exhibits a unique functional effect on the type 1 inositol 1,4,5-trisphosphate receptor (IP3R1). It stimulates IP3 binding to IP3R1 and its bacterially expressed N-terminal fragment, an effect not observed after removal of the suppressor domain (residues 1-224) [1]. This property is mechanistically distinct from MLCK inhibitor peptide 18, a selective, cell-permeable inhibitor of MLCK's catalytic activity (IC50 = 50 nM), which acts by competing with the substrate at the active site and does not directly modulate IP3R or CaM binding [2]. Therefore, MLCK peptide provides a tool to probe CaM- and IP3R-dependent pathways that are completely inaccessible with catalytic-site inhibitors.

IP3 receptor Calcium signaling Calmodulin antagonism

High-Impact Research Applications for MLCK Peptide (135467-90-2) Procurement: Validated Scenarios Based on Quantitative Differential Evidence


Acute Washout and Temporal Control of Calmodulin-Dependent Signaling

Researchers requiring precise temporal control over calmodulin (CaM) activity should procure MLCK peptide for its fully reversible antagonism. In permeabilized cell models, such as the L15 cell line, the peptide rapidly inhibits IP3-induced calcium release (IICR), and this inhibition is completely reversed upon washout, restoring normal IP3R function [1]. This property enables paired 'inhibited' and 'recovered' measurements within the same experimental preparation, a design not feasible with irreversible or slowly reversible small-molecule CaM antagonists [2].

High-Potency Calmodulin Sequestration at Nanomolar Concentrations

For experiments where off-target effects of high-concentration small molecules are a concern, MLCK peptide (Kd = 6 pM for CaM) is the superior choice over traditional CaM antagonists like W-7 (IC50 = 51 µM for MLCK) [1]. Its picomolar affinity allows for complete CaM neutralization at concentrations orders of magnitude lower than required for W-7, minimizing the risk of non-specific cellular toxicity and enabling cleaner interpretation of CaM-dependent phenotypes in sensitive primary cell cultures or in vivo preparations [1].

Dissecting CaM- and IP3R-Dependent Calcium Signaling Nodes

Investigators studying the interplay between calmodulin and the type 1 IP3 receptor (IP3R1) in smooth muscle or neuronal calcium dynamics should specifically select MLCK peptide. Evidence shows it uniquely stimulates IP3 binding to IP3R1 and reduces IICR without altering IP3 affinity, effects mediated through the receptor's suppressor domain [1]. This dual modulation of CaM availability and IP3R conformation is not replicated by catalytic MLCK inhibitors like peptide 18 [2], making MLCK peptide an essential tool for deconvoluting these intertwined signaling mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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